3-Bromo-N-(tert-butyl)benzamide
Description
Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research
Benzamide derivatives form a cornerstone of modern chemical and pharmaceutical research. These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile scaffolds in the design and synthesis of new molecules with a wide array of applications. In medicinal chemistry, the benzamide core is a recognized pharmacophore, appearing in numerous approved drugs. The structural simplicity of benzamides allows for extensive functionalization, enabling chemists to fine-tune their electronic, steric, and pharmacokinetic properties.
Research has demonstrated that benzamide derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties. chemspider.com They are also investigated as carbonic anhydrase inhibitors and cholinesterase inhibitors. chemspider.com The synthesis of novel benzamide derivatives is a very active area of research, with numerous methods being developed for the efficient formation of the amide bond. federalregister.gov These synthetic efforts are often driven by the need for new therapeutic agents and molecular probes to investigate biological processes. For instance, novel benzamide derivatives have been prepared and evaluated as potent smoothened antagonists, which have potential applications in treating cancers related to the Hedgehog signaling pathway. chemeo.com
Importance of Halogenated Organic Compounds in Synthetic and Medicinal Chemistry
Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in both synthetic and medicinal chemistry. rsc.orgcookechem.com The introduction of a halogen atom into an organic molecule can profoundly alter its physical and chemical properties. In medicinal chemistry, halogens are often incorporated into drug candidates to enhance their metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govbldpharm.com For example, the chlorine-containing antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the iodine-containing hormone thyroxine is crucial for metabolic regulation. echemi.com
In synthetic chemistry, the carbon-halogen bond is a versatile functional group that can participate in a wide range of chemical transformations. rsc.org Organohalogens are key starting materials for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions. rsc.org This reactivity makes them invaluable intermediates in the construction of complex organic molecules. echemi.com The field of halogen bonding, a non-covalent interaction where a halogen atom acts as a Lewis acid, is also gaining increasing recognition for its role in molecular recognition and crystal engineering. nih.gov
Rationale for Dedicated Academic Investigation of 3-Bromo-N-(tert-butyl)benzamide
The specific academic investigation of this compound is predicated on the convergence of the advantageous properties of both the benzamide scaffold and the bromo-substituent. The presence of the bromine atom at the meta-position of the benzoyl ring introduces specific electronic and steric features. The tert-butyl group on the amide nitrogen is a bulky, lipophilic moiety that can influence the compound's solubility, conformational preferences, and interactions with biological macromolecules.
While extensive research on this exact molecule is not widely published, its structure suggests potential as an intermediate in the synthesis of more complex molecules. The bromo-substituent can serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse chemical groups. The N-tert-butyl amide portion is known to be relatively stable, making the compound a robust building block. The study of such a molecule allows for a systematic exploration of how the interplay between the bromo- and tert-butyl- groups influences its chemical reactivity and physical properties, providing valuable data for the design of new materials and potential therapeutic agents.
Defined Research Objectives and Scope for this compound Studies
The primary research objectives for studies involving this compound would logically encompass its synthesis, characterization, and exploration of its synthetic utility. A fundamental objective is the development of efficient and scalable synthetic routes to the compound. While general methods for benzamide synthesis are well-established, optimizing the conditions for this specific molecule is a valid research goal. federalregister.govrsc.org
A further objective is the comprehensive characterization of its physicochemical properties. This includes detailed spectroscopic analysis (NMR, IR, MS) and could extend to crystallographic studies to understand its solid-state structure. The scope of research would also likely involve investigating its reactivity, particularly at the bromo-position. This could include exploring its participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate a library of more complex benzamide derivatives. The biological activities of these new derivatives could then be screened, although specific dosage and safety studies are outside the scope of this chemical investigation.
Research Findings
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H14BrNO | cookechem.comechemi.com |
| Molecular Weight | 256.14 g/mol | cookechem.comechemi.com |
| Density | 1.309 g/cm³ | echemi.com |
| Boiling Point | 341.7 °C at 760 mmHg | echemi.com |
| Flash Point | 160.5 °C | echemi.com |
| Refractive Index | 1.54 | echemi.com |
| MDL Number | MFCD00751498 | cookechem.com |
Calculated Properties of a Related Isomer, Benzamide, 3-bromo-N-(3-methylbutyl)-
| Property | Value | Unit |
| Enthalpy of formation at standard conditions (gas) | -124.70 | kJ/mol |
| Enthalpy of vaporization at standard conditions | 71.36 | kJ/mol |
| Log10 of Water solubility in mol/l | -3.95 | |
| Octanol/Water partition coefficient (logP) | 3.800 | |
| McGowan's characteristic volume | 185.230 | ml/mol |
| Critical Pressure | 2537.93 | kPa |
| Normal Boiling Point Temperature | 740.08 | K |
| Critical Temperature | 959.94 | K |
This data is for a structurally related compound and is provided for comparative purposes.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCANCXBUPLNOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345270 | |
| Record name | N-t-Butyl 3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-39-5 | |
| Record name | N-t-Butyl 3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 3 Bromo N Tert Butyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energetic properties of molecules. For 3-Bromo-N-(tert-butyl)benzamide, these calculations can elucidate the influence of its substituent groups—the bromine atom and the N-tert-butyl group—on the benzamide (B126) core.
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies can be employed to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of the HOMO, while the N-tert-butyl group, being electron-donating, would raise it. The interplay of these effects determines the final HOMO-LUMO gap.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around the C-N bond of the amide linkage and the C-C bond connecting the carbonyl group to the phenyl ring. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. chemistrysteps.com
A potential energy surface (PES) map can be generated by systematically varying the key dihedral angles and calculating the energy at each point using computational methods like DFT. This map reveals the low-energy valleys corresponding to stable conformers and the saddle points representing transition states. For this compound, the PES would likely show two main energy minima corresponding to the cis and trans conformations of the amide group relative to the phenyl ring. However, due to the steric hindrance of the bulky tert-butyl group, the trans conformation is expected to be significantly more stable. Studies on similar N-alkyl amides have confirmed that the trans conformation is generally favored. nih.gov
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results for validation.
Predicted vibrational frequencies from DFT calculations can be correlated with experimental IR spectra. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often scaled to better match experimental values. For instance, the C=O stretching frequency is sensitive to the electronic environment and would be influenced by the bromo and tert-butyl substituents.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in the assignment of experimental NMR signals. The predicted chemical shifts for the aromatic protons and carbons would reflect the electron-withdrawing effect of the bromine atom and the carbonyl group, and the electron-donating effect of the amide nitrogen.
In Silico Prediction of Reactivity and Reaction Pathways
Computational chemistry can predict the reactivity of this compound and explore potential reaction pathways. Global reactivity descriptors, derived from the energies of the frontier orbitals, such as electronegativity, chemical hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity.
Furthermore, computational modeling can be used to investigate specific reactions. For example, the reactivity of the bromine atom in nucleophilic substitution reactions or the susceptibility of the carbonyl group to nucleophilic attack can be assessed. By mapping the reaction coordinates and calculating the activation energies for different pathways, the most favorable reaction mechanisms can be identified. Studies on related halobenzamides have explored their use in cyclization reactions, and similar computational investigations could be applied to this compound to predict its potential for forming heterocyclic structures. mdpi.com
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.
For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. The area around the amide hydrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The bromine atom would also have a region of positive potential on its outer side (a sigma-hole), which could participate in halogen bonding. nih.gov The analysis of the MEP provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions. chemrxiv.org
Exploration of Computational Descriptors and their Structural Interpretations
Computational and theoretical chemistry offer powerful tools to predict and understand the physicochemical properties and reactivity of molecules. Through methods like Density Functional Theory (DFT), researchers can calculate a variety of molecular descriptors that provide insight into a compound's structure, electronics, and potential behavior. These descriptors include optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity parameters.
A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused solely on this compound. While research on related benzamide derivatives exists, providing a framework for the types of analyses that could be performed, direct computational data, including detailed research findings and data tables for the title compound, are not available in published studies.
In the absence of direct research, a theoretical discussion can be framed based on the expected contributions of the individual structural components of this compound: the benzamide core, the 3-bromo substituent, and the N-tert-butyl group.
Expected Structural and Electronic Features:
Molecular Geometry: The core structure would consist of a planar benzene (B151609) ring attached to an amide group. The bulky tert-butyl group on the nitrogen atom would likely introduce significant steric hindrance, influencing the torsion angle between the phenyl ring and the amide plane. This steric strain could lead to a non-planar conformation, which would, in turn, affect the molecule's electronic properties and crystal packing. The bromine atom at the meta-position is not expected to cause significant steric clash but will influence the electronic distribution in the aromatic ring.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For an aromatic compound like this compound, the HOMO is expected to be located primarily on the electron-rich benzene ring and the amide group. The LUMO would likely be distributed over the aromatic system, with potential contributions from the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. The most negative regions (electron-rich) would be anticipated around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. The region around the amide hydrogen would be electropositive, highlighting its potential for hydrogen bonding.
Reactivity Descriptors: Global reactivity descriptors that could be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters would provide a quantitative measure of the molecule's reactivity. The presence of the electron-withdrawing bromine atom would be expected to increase the electrophilicity of the benzene ring.
While these points provide a qualitative forecast of the computational characteristics of this compound, it is crucial to underscore that this is a theoretical projection. Detailed, quantitative data would require dedicated computational studies, which are not currently present in the scientific literature. Therefore, the following data tables, which would typically be populated with results from such studies, remain illustrative of the type of information that would be generated.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Predicted Value |
| Bond Length (C-Br) | ~1.90 Å |
| Bond Length (C=O) | ~1.23 Å |
| Bond Length (C-N) | ~1.35 Å |
| Bond Angle (O=C-N) | ~122° |
| Dihedral Angle (C-C-C=O) | Variable due to rotation |
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors
| Descriptor | Predicted Value | Unit |
| HOMO Energy | eV | |
| LUMO Energy | eV | |
| HOMO-LUMO Gap | eV | |
| Ionization Potential | eV | |
| Electron Affinity | eV | |
| Electronegativity (χ) | eV | |
| Chemical Hardness (η) | eV | |
| Electrophilicity Index (ω) | eV |
It is important to reiterate that the values in the tables above are placeholders and would need to be determined through rigorous computational analysis, such as DFT calculations. The insights from such studies would be invaluable for understanding the structure-property relationships of this compound and for guiding its potential applications in various fields of chemical research.
Synthesis and Structure Activity Relationships Sar of Analogues and Derivatives of 3 Bromo N Tert Butyl Benzamide
Systematic Structural Modifications on the Benzamide (B126) Core
The exploration of the chemical space around 3-Bromo-N-(tert-butyl)benzamide has been pursued through systematic modifications of its core components: the position and nature of the halogen on the aromatic ring, the introduction of other functional groups, and alterations to the N-alkyl substituent.
Positional Isomers of Bromine Substitution (e.g., 4-bromo-N-(tert-butyl)benzamide)
The position of the bromine atom on the benzamide ring is a critical determinant of the molecule's electronic and steric properties, which in turn influences its reactivity and biological interactions. The synthesis of positional isomers, such as 4-bromo-N-(tert-butyl)benzamide, provides a direct means to study these effects.
The synthesis of 4-bromo-N-(tert-butyl)benzamide is typically achieved by reacting 4-bromobenzoyl chloride with tert-butylamine. prepchem.com The process involves cooling a mixture of methylene (B1212753) chloride and tert-butylamine, followed by the portion-wise addition of a solution of 4-bromobenzoyl chloride in methylene chloride. prepchem.com After stirring, the mixture undergoes a series of washes with hydrochloric acid, sodium bicarbonate, and brine. prepchem.com The resulting organic layer is dried and evaporated to yield the crude product, which can be further purified by stirring with ether and filtration to obtain white crystals. prepchem.com
A key reaction for this isomer is the lithium-bromine exchange. Treatment of 4-bromo-N-tert-butylbenzamide with n-butyllithium in tetrahydrofuran (B95107) at low temperatures (-78°C) generates a lithiated intermediate. This intermediate is a powerful nucleophile, capable of reacting with various electrophiles, such as ketones, to form more complex structures. ambeed.com For example, it can react with 5,6-dihydro- pyridin-7-one to produce N-tert-butyl-4-(7-hydroxy-6,7-dihydro-5H- pyrindin-7-yl)benzamide. ambeed.com
Table 1: Comparison of Bromine Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Feature |
|---|---|---|---|---|
| This compound | 42498-39-5 | C11H14BrNO | 256.14 | Starting material for various derivatives. cookechem.com |
Variation of Halogen Substituents on the Aromatic Ring (e.g., fluoro, chloro analogues)
Substituting bromine with other halogens like fluorine or chlorine allows for fine-tuning of properties such as lipophilicity and electronic character. The synthesis of these analogues often involves similar amide bond formation strategies, starting from the corresponding halogenated benzoic acid or benzoyl chloride.
For instance, multi-halogenated benzamides can be created, such as 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide. bldpharm.com Another example is 3-Bromo-N-(tert-butyl)-4-fluorobenzamide, a direct analogue where a fluorine atom is added to the ring. cookechem.com The synthesis of such compounds, like 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, typically involves activating the corresponding carboxylic acid (e.g., 3-bromo-4-fluorobenzoic acid) and reacting it with an amine. This amide bond formation is often conducted in an inert solvent with a base to neutralize the acid byproduct. These halogenated building blocks are valuable in synthetic chemistry, particularly for coupling reactions where the halogens act as reactive handles.
Table 2: Examples of Analogues with Varied Halogen Substitution
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide | 1864660-39-8 | C9H8BrClFNO | Introduction of chlorine on the ring and a fluoroethyl group on the nitrogen. bldpharm.com |
| 3-Bromo-N-(tert-butyl)-4-fluorobenzamide | Not Available | C11H13BrFNO | Addition of a fluorine atom at the 4-position. cookechem.com |
Introduction of Alkyl, Alkoxy, or Nitro Groups on the Benzene (B151609) Ring
The addition of alkyl, alkoxy, or nitro groups to the aromatic ring further diversifies the structural landscape. A nitro group (-NO2) is a strong electron-withdrawing group that can significantly alter the electronic properties of the benzamide. ucla.edu
An example is N-tert-Butyl-4-nitrobenzamide, which features a nitro group at the 4-position. nih.gov More complex derivatives, such as N-tert-butyl 5-nitro 2-piperidin 1-ylbenzamide, incorporate both a nitro group and a piperidine (B6355638) ring, which may influence pharmacokinetic properties and interactions with biological targets. ontosight.ai The synthesis of N-substituted benzamides with these modifications generally follows standard procedures where a suitably substituted benzoyl chloride is reacted with the desired amine. nanobioletters.com Another synthetic route involves the use of tert-butyl nitrite (B80452) (TBN) which can be used for the C-nitration of N-alkyl anilines under metal-free and acid-free conditions. rsc.org
Table 3: Examples of Analogues with Ring Substituents
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| N-tert-Butyl-4-nitrobenzamide | 42498-30-6 | C11H14N2O3 | Introduction of a nitro group at the 4-position. nih.gov |
| N-p-tolylbenzamide | Not Available | C14H13NO | N-phenylbenzamide with a methyl group on the phenyl ring. nanobioletters.com |
Alterations to the N-alkyl Moiety (e.g., tert-pentyl, other branched or linear alkyls)
Modifying the N-alkyl group from the canonical tert-butyl group to other linear or branched alkyl chains is a common strategy to probe the steric requirements of potential binding pockets. This can influence the compound's conformation and lipophilicity.
Examples of such modifications include the synthesis of benzamides with different N-substituents, such as 3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide, which extends the alkyl chain. nih.gov Other variations include N,N-disubstituted analogues like 3-bromo-N-butyl-N-pentyl-benzamide and 3-bromo-N-butyl-N-hept-2-yl-benzamide. nist.govnist.gov These examples demonstrate the flexibility of the benzamide synthesis to accommodate a wide range of amine building blocks, thereby allowing for extensive exploration of the SAR associated with the N-substituent.
Design and Synthesis of Hybrid Structures and Heterocyclic Fused Analogues
To explore novel biological activities, the this compound scaffold can be integrated into larger, hybrid molecules or fused with heterocyclic systems. This approach combines the structural features of the benzamide with other pharmacologically relevant motifs.
One strategy involves creating hybrid molecules by conjugating benzamides with peptides. Such benzamide-peptide hybrids have been designed and synthesized as potential histone deacetylase (HDAC) inhibitors. nih.gov The synthesis can be performed using solid-phase peptide synthesis (SPPS), allowing for the creation of libraries of linear or cyclic peptide conjugates. nih.gov
Another approach is to incorporate heterocyclic rings. For example, thiazole (B1198619) derivatives have been synthesized and evaluated for antimicrobial and antiproliferative activities. nih.gov A typical synthesis involves creating a substituted thiazole amine, such as 4-(4-bromophenyl)thiazol-2-amine, and then acylating it with chloroacetyl chloride. The resulting intermediate can then be reacted with various anilines to produce a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov
Comprehensive Structure-Reactivity and Structure-Target Correlation Studies
The ultimate goal of synthesizing these diverse analogues is to establish clear relationships between chemical structure and reactivity or biological activity. Such studies are crucial for rational drug design.
For the benzamide-peptide hybrids, structure-target correlation was established by testing their inhibitory activity against specific enzyme isoforms. nih.gov Compounds were evaluated as HDAC1 and HDAC3 inhibitors, with IC50 values determined. Notably, some compounds showed selectivity for one isoform over another, demonstrating that structural modifications can tune target specificity. nih.gov For instance, a heptanediamide-peptide conjugate showed 19-fold selectivity for HDAC3 over HDAC1. nih.gov
In the case of the N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives, structure-activity relationships were elucidated by screening them for antimicrobial and anticancer activity. nih.gov The results indicated that specific substitution patterns led to promising activity. To understand the structural basis for this activity, molecular docking studies were performed to model the binding interactions of the most active compounds with their putative biological targets. nih.gov These computational studies help to rationalize the observed SAR and provide a basis for the design of more potent compounds. nih.gov
Development of Pharmacophore Models based on Structural Features
The development of a pharmacophore model is a critical step in modern drug discovery, providing a rational framework for the design of new, more potent, and selective ligands. This process involves the identification of common structural features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that are essential for the interaction of a molecule with its biological target.
In the absence of direct research on this compound, a hypothetical pharmacophore model can be extrapolated from studies on other substituted benzamides. For instance, research on a series of three-substituted benzamide analogues as inhibitors of the bacterial cell division protein FtsZ led to the development of a five-featured pharmacophore model. nih.gov This model comprised one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and two aromatic rings, highlighting the key interaction points for potent inhibitory activity. nih.gov
Applying these principles to this compound, we can delineate the probable key pharmacophoric features:
Aromatic Ring: The brominated phenyl ring serves as a crucial aromatic feature, likely involved in π-π stacking or other hydrophobic interactions within the receptor binding pocket. The position of the bromine atom at the 3-position influences the electronic distribution of the ring and provides a specific interaction point.
Hydrogen Bond Donor: The amide N-H group is a classic hydrogen bond donor, a feature consistently found to be critical in the bioactivity of benzamide derivatives. researchgate.net
Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor, another conserved feature in the pharmacophores of many benzamide-based inhibitors. researchgate.net
Studies on other benzamide series have further refined the understanding of these features. For example, in the development of inhibitors for Mycobacterium tuberculosis QcrB, it was observed that smaller, electron-rich substituents at the C-5 position of the benzamide core were most effective, while bulky electron-withdrawing groups were less tolerated. acs.org This indicates a sensitivity to both steric and electronic factors in the substituent pattern of the benzamide ring.
The following table summarizes the structure-activity relationships of various benzamide derivatives from different studies, which informs the construction of a generalized pharmacophore model applicable to compounds like this compound.
| Compound Class | Key Structural Features & Modifications | Impact on Biological Activity | Reference |
| FtsZ Inhibitors | Three-substituted benzamides | A five-featured pharmacophore with H-bond donor/acceptor, hydrophobic, and two aromatic rings was optimal. | nih.gov |
| M. tuberculosis QcrB Inhibitors | C-5 substituted morpholinobenzamides | Small, electron-rich substituents at C-5 enhanced activity; bulky, electron-withdrawing groups were detrimental. | acs.org |
| SARS-CoV PLpro Inhibitors | N-substituted benzamides | The (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide showed binding in S3 and S4 pockets of the protease. | nih.gov |
| nAChR Negative Allosteric Modulators | 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide analogues | Halogen substitutions on the pyridyl portion significantly decreased potency. | nih.gov |
Based on this collective data, a hypothetical pharmacophore model for this compound analogues would likely feature an aromatic ring with a specific substitution pattern (the 3-bromo position), a central amide linker providing essential hydrogen bonding capabilities, and a bulky hydrophobic group on the nitrogen atom. The precise spatial arrangement of these features would be critical for effective binding to a biological target. Further computational and experimental studies on this compound and its direct analogues would be necessary to validate and refine this proposed model.
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The pursuit of green chemistry principles is paramount in modern organic synthesis. researchgate.netiomcworld.com Future research should focus on developing more efficient and environmentally benign methods for the synthesis of 3-Bromo-N-(tert-butyl)benzamide. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netiomcworld.com Investigations into microwave-assisted synthesis and flow chemistry processes could lead to higher yields, shorter reaction times, and improved scalability. researchgate.net Furthermore, developing catalytic amidations that avoid the use of stoichiometric activating agents would represent a significant step towards a more sustainable production process.
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of chemical transformations. Future research should aim to explore its reactivity in a broader range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties. Additionally, investigating novel transformations, such as C-H activation at other positions on the benzamide (B126) core, could unlock new avenues for structural diversification and the creation of complex molecular architectures.
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
To optimize synthetic protocols and gain deeper insights into reaction mechanisms, the application of advanced spectroscopic and imaging techniques is crucial. Future studies could employ in-situ spectroscopic methods, such as ReactIR (Infrared) and Raman spectroscopy, to monitor the formation of this compound in real-time. This would allow for precise control over reaction parameters and the identification of transient intermediates. Furthermore, advanced imaging techniques could be utilized to study the crystallization process of this compound, leading to a better understanding of its solid-state properties.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
Investigation of New Biological Targets and Pathways for Chemical Probes
While some benzamide derivatives have been explored for their biological activity, the full potential of this compound as a chemical probe remains largely untapped. nih.gov Future research should focus on screening this compound and its derivatives against a wide range of biological targets to identify new therapeutic opportunities. Its ability to interact with specific proteins or cellular pathways could lead to the development of novel treatments for various diseases. Structure-activity relationship (SAR) studies, a common practice in drug discovery, have been successfully applied to other benzamide derivatives to improve their potency and stability. nih.gov A similar systematic exploration of this compound derivatives could uncover compounds with significant biological effects. nih.gov
Expansion into Materials Science and Supramolecular Chemistry Applications
The rigid benzamide core and the potential for intermolecular interactions, such as hydrogen bonding, make this compound an interesting candidate for applications in materials science and supramolecular chemistry. The title compound, C17H26BrNO, exhibits a slight twist between the amide residue and the benzene (B151609) ring. nih.gov In its crystalline form, the amido NH group participates in N-H⋯O hydrogen bonding, forming chains of molecules. nih.gov Future investigations could explore the self-assembly properties of this compound and its derivatives to create well-defined nanostructures. These materials could have potential applications in areas such as organic electronics, sensing, and crystal engineering. The ability to tune the properties of these materials by modifying the substituents on the benzamide scaffold opens up a vast design space for creating functional supramolecular assemblies.
Q & A
Q. Advanced Research Focus
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2 (COX-2). The tert-butyl group occupies hydrophobic pockets, while the bromine forms halogen bonds with backbone carbonyls .
- MD Simulations : All-atom simulations (AMBER) assess stability of ligand-protein complexes. For example, simulations >100 ns reveal conformational flexibility in the benzamide ring affecting binding affinity .
Limitation : Force fields may inadequately model bromine’s polarizability, requiring QM/MM hybrid methods for accuracy.
What strategies address contradictions in reported synthetic yields and biological data?
Q. Advanced Research Focus
- Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, rigorous drying of solvents) to minimize variability .
- Meta-Analysis : Cross-reference datasets from PubChem and Reaxys to identify outliers. For example, discrepancies in anticancer IC values may stem from assay conditions (e.g., serum concentration) .
Recommendation : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to validate results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
